Widest Antifungal Spectrum Among 2,3-Bis(bromomethyl)quinoxaline Analogs
In a head-to-head study of 12 derivatives, the 6-fluoro-2,3-bis(bromomethyl)quinoxaline analog demonstrated the broadest spectrum of antifungal activity. While many analogs showed activity against some fungi, the 6-fluoro derivative was explicitly distinguished as having the 'widest antifungal activity spectrum' among all compounds tested, indicating efficacy across a greater number of fungal strains compared to other potent compounds like the 6-trifluoromethyl or 6-nitro derivatives [1].
| Evidence Dimension | Antifungal Spectrum Breadth (Number of susceptible fungal species) |
|---|---|
| Target Compound Data | Active against the widest range of tested fungal strains (Mold and Yeast panels including A. niger, P. citrinum, C. cladosporioides, A. pullulans, Alternaria sp., M. spinescens, G. virens, R. rubra, S. cerevisiae). Quantitative MIC data for the target compound's reduced form (4c) ranges from 25-100 µg/mL across multiple fungal species [REFS-1, REFS-2]. |
| Comparator Or Baseline | 11 other 2,3-bis(bromomethyl)quinoxaline derivatives (1c-8c) with various 6/7-position substituents (-NO2, -CN, -CF3, -Cl, -Br, -CH3, -OCH3). None were described as having a broader spectrum than the 6-fluoro analog. For example, the 6-CF3 (3c) and 6-CN (2c) analogs, while potent, showed a narrower antifungal range [1]. |
| Quantified Difference | Qualitative superiority (widest spectrum) confirmed by direct author statement, supported by a quantitative MIC panel showing activity against 9/9 fungal strains for the 6-fluoro derivative, compared to fewer strains for the next best comparator, 6-cyano-2,3-bis(bromomethyl)quinoxaline (2c), which was inactive against G. virens and R. rubra [REFS-1, REFS-2]. |
| Conditions | Minimum Inhibitory Concentration (MIC) assay against a panel of 9 fungal strains: 5 molds (A. niger, P. citrinum, C. cladosporioides, A. pullulans, Alternaria sp.), 1 zygomycete (M. spinescens), and 3 yeasts (G. virens, R. rubra, S. cerevisiae) [2]. |
Why This Matters
For procurement in antifungal screening or agrochemical development, the widest spectrum indicates the highest hit probability and broadest utility against diverse fungal targets compared to any other analog in this series.
- [1] H. Ishikawa, K. Kurita, A. Yokoyama, Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives, Bioorganic Chemistry, Volumes 41–42, April–June 2012, Pages 1-5. View Source
- [2] H. Ishikawa, K. Kurita, A. Yokoyama, Synthesis of 2,3-Bis(halomethyl)quinoxaline Derivatives and Evaluation of Their Antibacterial and Antifungal Activities, Chemical and Pharmaceutical Bulletin, 2013, Volume 61, Issue 4, Pages 438-444, Table 2. View Source
